![molecular formula C18H17ClN2O2S2 B3037788 2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole CAS No. 605628-18-0](/img/structure/B3037788.png)
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole
Overview
Description
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole, also known as 4-chloro-N-(4-chlorophenylsulfonyl)-1,3-benzothiazol-2-amine, is an organochlorine compound that has been used in scientific research for a variety of purposes. It is a substituted benzothiazole that has been studied for its synthesizing capabilities and its ability to act as an inhibitor of certain enzymes.
Scientific Research Applications
Antimicrobial Applications
Compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, similar to the structure of the compound , have been reported to exhibit antimicrobial activity . For instance, the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .
Drug Design and Synthesis
The compound “2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole” could potentially be used in drug design and synthesis. Its versatile structure, with the ability to form both neutral and charged species, makes it a valuable candidate for the development of new pharmaceuticals.
Protein Engineering
The unique structure of this compound could also be utilized in protein engineering. The sulfonyl group in the compound could potentially interact with proteins in a specific manner, thereby modifying their structure and function.
Enzyme Inhibition
The compound could potentially act as an enzyme inhibitor. The sulfonyl group in the compound could interact with the active site of enzymes, thereby inhibiting their activity.
Antifungal Applications
The compound could potentially have antifungal applications. Similar compounds have shown activity against the C. albicans strain .
Biological Activity Studies
The compound could be used in the study of biological activities of novel valine-derived compounds, N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKRGCPQZRIPKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701188466 | |
Record name | 2-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole | |
CAS RN |
605628-18-0 | |
Record name | 2-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605628-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl]benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701188466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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